molecular formula C10H10Cl2N2Pt B088486 trans-Dichlorobispyridineplatinum(II) CAS No. 14024-97-6

trans-Dichlorobispyridineplatinum(II)

Cat. No. B088486
CAS RN: 14024-97-6
M. Wt: 434.3 g/mol
InChI Key: JRXOHOIMMOBTNW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-Dichlorobispyridineplatinum(II) is a chemical compound with the molecular formula C10H10Cl2N2Pt . It is also known by several synonyms such as trans-dichlorodipyridineplatinum and trans-platinu .


Synthesis Analysis

The synthesis of trans-Dichlorobispyridineplatinum(II) involves complex chemical reactions. The crystal structures of cis- and trans-dichlorobispyridineplatinum(II) have been determined . The structures were solved by heavy-atom techniques from observed intensities, measured by diffractometer, and refined by least-squares methods .


Molecular Structure Analysis

The molecular structure of trans-Dichlorobispyridineplatinum(II) has been studied extensively. Crystals of this compound are triclinic, with specific dimensions . Both complexes consist of discrete molecules with platinum showing the usual square-planar coordination .


Chemical Reactions Analysis

The chemical reactions involving trans-Dichlorobispyridineplatinum(II) are complex. The reaction of trans-[PtC12py2] with a series of 4,4’-disubstituted diphenyl sulfides has been studied . A linear free energy correlation has been obtained between the logarithm of the second order rate constant and the sum of the Hammett substituent parameters for X and Y .


Physical And Chemical Properties Analysis

Trans-Dichlorobispyridineplatinum(II) has a molar mass of 424.1838 . It has a melting point of 283-286°C . The physical and chemical properties of this compound are provided by various sources .

Scientific Research Applications

  • Crystal Structure Analysis : The crystal and molecular structures of both cis- and trans-dichlorobispyridineplatinum(II) have been determined, showing discrete molecules with platinum in a square-planar coordination. This structural understanding is crucial for designing new compounds with specific properties (Colamarino & Orioli, 1975).

  • In Vitro Cytotoxicity : In a study examining isomeric dichlororuthenium(II) complexes, it was found that the trans-dichloro complex showed much lower cytotoxicity compared to its counterparts. This highlights the potential for specific isomeric forms to be more effective or safer in cancer treatment (Velders et al., 2000).

  • Antitumor Properties : Research into trans-(d,1)-1,2-diaminocyclohexane platinum derivatives, related to cis-diamminedichloroplatinum (II) (cisplatin), indicates advantages in terms of bioavailability, activity, and reduced renal toxicity. These findings are significant for cancer treatment, particularly in developing alternatives to cisplatin (Wyrick & Chaney, 1988).

  • Mechanisms of Action of Cisplatin : Understanding the molecular mechanisms of cisplatin, a related compound, provides insights into how trans-Dichlorobispyridineplatinum(II) might interact with DNA and induce apoptosis in cancer cells. This is crucial for developing more effective cancer therapies (Dasari & Tchounwou, 2014).

  • DNA Interstrand Cross-Linking : Novel trans-dichloroplatinum(II) complexes have shown the ability to form DNA interstrand cross-links, a property typically associated with effective antitumor activity. This suggests potential for these compounds in cancer treatment (Brabec et al., 2000).

  • Radiosensitization in Cancer Therapy : Studies on the radiosensitization of hypoxic mammalian cells by low concentrations of cis- and trans-dichlorodiammine platinum (II) indicate potential applications in enhancing the efficacy of radiation therapy in cancer treatment (Douple & Richmond, 1978).

  • Interaction with DNA : Both cis- and trans-dichlorodiammine platinum (II) can bind to DNA, inducing structural changes such as unwinding and shortening of the double helix. This interaction is key to understanding their therapeutic effects and potential toxicities (Cohen et al., 1979).

Future Directions

The future directions of research on trans-Dichlorobispyridineplatinum(II) are promising. The present review summarizes recent progress and future directions in SCLC . In addition to the emerging new therapeutics, the establishment of predictive models for early detection of SCLC is also focused .

properties

IUPAC Name

dichloroplatinum(2+);piperidin-1-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10N.2ClH.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H2;2*1H;/q2*-1;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXOHOIMMOBTNW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N-]CC1.C1CC[N-]CC1.Cl[Pt+2]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Dichlorobispyridineplatinum(II)

CAS RN

14024-97-6
Record name Platinum, trans-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-Dichlorobispyridineplatinum(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Dichlorobispyridineplatinum(II)
Reactant of Route 2
trans-Dichlorobispyridineplatinum(II)
Reactant of Route 3
trans-Dichlorobispyridineplatinum(II)
Reactant of Route 4
trans-Dichlorobispyridineplatinum(II)
Reactant of Route 5
trans-Dichlorobispyridineplatinum(II)
Reactant of Route 6
trans-Dichlorobispyridineplatinum(II)

Citations

For This Compound
4
Citations
P Colamarino, PL Orioli - Journal of the Chemical Society, Dalton …, 1975 - pubs.rsc.org
The crystal structures of cis- and trans-dichlorobispyridineplatinum(II)[(I) and (II)] have been determined. Crystals of (I) are monoclinic, space group C2/c, with a= 9.408(5), b= 17.110(14)…
Number of citations: 53 pubs.rsc.org
B Morzyk-Ociepa, K Szmigiel-Bakalarz, M Nentwig… - Inorganica Chimica …, 2019 - Elsevier
Pt(II) and Cu(II) complexes, trans-[PtCl 2 (7AI3CAH) 2 ] and [CuBr 2 (7AI3CAH) 2 ] n , containing 7-azaindole-3-carboxaldehyde (7AI3CAH) have been synthesized and investigated by …
Number of citations: 11 www.sciencedirect.com
K Uemura - 2013 - scirp.org
Platinum mononuclear complex, cis-[PtCl2(PyCN)2] (1, PyCN = 4-cyanopyridine), has been synthesized and characterized by single-crystal X-ray analysis. Compound 1 crystallizes as …
Number of citations: 8 www.scirp.org
HJ Keller - Extended Linear Chain Compounds: Volume 1, 1982 - Springer
Though platinum metal is quite rare and expensive, the chemistry of platinum complexes is one of the oldest and most thoroughly investigated fields of inorganic chemistry.† The reason …
Number of citations: 46 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.